molecular formula C14H9NO6 B597568 3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid CAS No. 1261894-05-6

3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid

Cat. No. B597568
CAS RN: 1261894-05-6
M. Wt: 287.227
InChI Key: UXOUCOQRLOAZHY-UHFFFAOYSA-N
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Description

“Benzo[d][1,3]dioxol-5-ylboronic acid” is a boronic acid that can be used in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions .


Synthesis Analysis

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of related compounds such as “Benzo[d][1,3]dioxol-5-ylboronic acid” has been analyzed .


Chemical Reactions Analysis

“Benzo[d][1,3]dioxol-5-ylboronic acid” can be used in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions .

Scientific Research Applications

Synthesis of Anticancer Agents

The methylenedioxyphenyl group is a common moiety in many bioactive compounds, including anticancer agents. Researchers have designed and synthesized derivatives of 3-(3,4-Methylenedioxyphenyl)-5-nitrobenzoic acid to evaluate their anticancer activity against various cancer cell lines . These compounds can induce cell cycle arrest and apoptosis, making them potential candidates for cancer therapy.

Development of Anti-Inflammatory Drugs

Compounds containing the 1,3-benzodioxol moiety have been used in the synthesis of drugs with anti-inflammatory properties. The nitro group in 3-(1,3-benzodioxol-5-yl)-5-nitrobenzoic acid can be modified to enhance its pharmacological activity, potentially leading to new treatments for conditions like rheumatoid arthritis .

Organic Synthesis Intermediates

The benzoic acid component of 3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid makes it a valuable intermediate in organic synthesis. It can be used to prepare various dioxolane derivatives, which are key intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

In a study, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were evaluated for their anticancer activity against various cancer cell lines. It was found that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Future Directions

The study on 1-benzo[1,3]dioxol-5-yl-indoles suggests that these compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-14(17)10-3-9(4-11(5-10)15(18)19)8-1-2-12-13(6-8)21-7-20-12/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOUCOQRLOAZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689936
Record name 3-(2H-1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261894-05-6
Record name Benzoic acid, 3-(1,3-benzodioxol-5-yl)-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261894-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2H-1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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